

# An In-depth Technical Guide to the Physical Properties of Trichloroepoxyethane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trichloroepoxyethane*

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This document provides a comprehensive overview of the known physical properties of **Trichloroepoxyethane** (also known as 2,2,3-Trichlorooxirane or Trichloroethylene epoxide). Due to its nature as a reactive metabolite of Trichloroethylene, extensive experimental data on the isolated compound is limited. This guide compiles available computed data and outlines standard experimental protocols for the determination of key physical properties for epoxides.

## Core Physical and Chemical Properties

**Trichloroepoxyethane** is a halogenated epoxide.<sup>[1]</sup> Its chemical structure consists of a three-membered oxirane ring with three chlorine substituents. The IUPAC name for this compound is 2,2,3-trichlorooxirane.<sup>[1]</sup> It is recognized as a metabolite of trichloroethylene.<sup>[1][2]</sup>

### Quantitative Data Summary

The following table summarizes the key physical and chemical identifiers for **Trichloroepoxyethane**. It is important to note that many physical properties like boiling and melting points are not readily available from experimental sources and must often be estimated using computational methods.

Property	Value	Source
IUPAC Name	2,2,3-trichlorooxirane	PubChem[1]
Synonyms	Trichloroepoxyethane, Trichloroethylene epoxide, Trichloro-oxirane	PubChem[1]
Molecular Formula	C <sub>2</sub> HCl <sub>3</sub> O	PubChem[1][3]
Molecular Weight	147.38 g/mol	PubChem (Computed)[1]
CAS Number	16967-79-6	PubChem[1]
Appearance	Data Not Available	
Boiling Point	Data Not Available	
Melting Point	Data Not Available	
Density	Data Not Available	
Solubility	Data Not Available	

## Experimental Protocols for Property Determination

Standard methodologies for determining the physical properties of epoxides are applicable to **Trichloroepoxyethane**. The following sections detail protocols for key experiments.

### 1. Boiling Point Determination (Ebulliometry / Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, as would be expected for a synthesized metabolite, the Thiele tube method is highly suitable.[4]

- Principle: A small sample of the liquid is heated in a vial attached to a thermometer. An inverted capillary tube placed in the sample traps air. As the liquid is heated past its boiling point, a rapid stream of bubbles emerges from the capillary tube. The apparatus is then allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and liquid is drawn back into the capillary tube, signifying that the internal vapor pressure is equal to the external atmospheric pressure.[4]

- Apparatus:
  - Thiele tube
  - Heat source (Bunsen burner or heating mantle)
  - High-temperature mineral oil
  - Thermometer (-10°C to 250°C range)
  - Small glass vial (Durham tube)
  - Capillary tube (sealed at one end)
  - Rubber band or wire for attachment
- Procedure:
  - The vial is filled to about half-full with the **Trichloroepoxyethane** sample.[\[4\]](#)
  - The capillary tube is placed inside the vial with its open end down.[\[4\]](#)
  - The vial is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
  - The assembly is placed in a Thiele tube filled with mineral oil.
  - The side arm of the Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.
  - Heating continues until a continuous stream of bubbles emerges from the capillary tube.
  - The heat source is removed, and the apparatus is allowed to cool.
  - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[4\]](#) The barometric pressure should also be recorded.[\[4\]](#)

For higher precision, ebulliometry can be used, where the boiling point is measured at various pressures and the data is fitted to the Clausius-Clapeyron equation to determine the heat of

vaporization.[5]

## 2. Density Determination

Density is a fundamental physical property defined as mass per unit volume. It is typically determined using a pycnometer or a digital density meter.

- Principle: The pycnometer method involves accurately determining the mass of a known volume of the liquid. By measuring the mass of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (e.g., deionized water), the density of the sample can be calculated.
- Apparatus:
  - Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
  - Analytical balance (accurate to  $\pm 0.0001$  g)
  - Constant temperature bath
- Procedure:
  - The empty pycnometer is cleaned, dried, and its mass is accurately measured ( $m_0$ ).
  - The pycnometer is filled with the **Trichloroepoxyethane** sample, avoiding air bubbles. The stopper is inserted, and excess liquid is wiped from the outside.
  - The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
  - The pycnometer is removed, dried, and its mass is measured ( $m_1$ ).
  - The process is repeated with a reference liquid of known density, such as deionized water, to find its mass ( $m_2$ ).
  - The density ( $\rho$ ) of the sample is calculated using the formula:  $\rho_{\text{sample}} = ((m_1 - m_0) / (m_2 - m_0)) * \rho_{\text{water}}$ .

### 3. Epoxide Group Titration

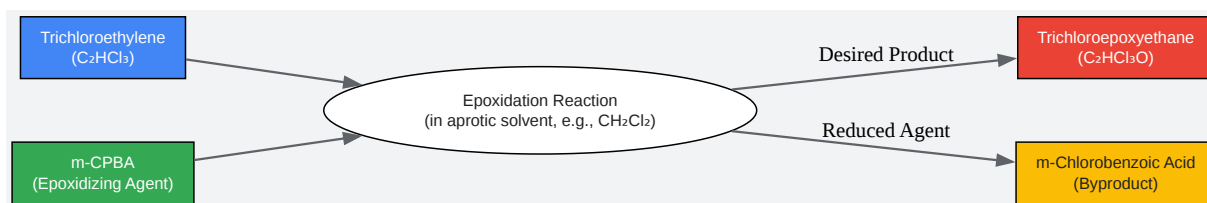
While a chemical property, the quantification of the epoxide group is a critical experiment in characterizing any epoxide sample.

- Principle: This method involves the ring-opening of the epoxide by a hydrogen halide. The consumption of the acid is then determined by back-titration with a standardized base. Anhydrous hydrogen bromide in acetic acid is a common reagent.[\[6\]](#)
- Procedure (General):
  - A known mass of the epoxide sample is dissolved in a suitable solvent (e.g., acetone).
  - A known excess of standardized hydrochloric acid or hydrobromic acid solution is added.[\[7\]](#)
  - The mixture is allowed to react. This reaction can be accelerated by gentle heating or, in modern methods, by ultrasonication.[\[7\]](#)
  - The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide or potassium hydroxide using a suitable indicator (e.g., phenolphthalein).
  - The amount of acid consumed by the epoxide is calculated, which allows for the determination of the epoxide equivalent weight or value.

## Logical and Experimental Workflows

### Synthesis of Trichloroepoxyethane

**Trichloroepoxyethane** is not typically produced on a large industrial scale but can be synthesized in a laboratory setting for research purposes. The most direct method is the epoxidation of its corresponding alkene, trichloroethylene. This reaction involves the addition of an oxygen atom across the double bond of trichloroethylene. A common and effective epoxidizing agent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).



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Caption: Workflow for the synthesis of **Trichloroepoxyethane** via epoxidation.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)